5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-14-10(15-2)8-7(11)5-6-3-4-12-9(6)13-8/h3-5,10H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPMVEWAIWMTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=C2C=CNC2=N1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. One common method includes the use of vinylstannane and monothioacetic acids, which react to form the desired pyrrolo[2,3-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature control, reagent concentration, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products Formed
The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
5-Chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine serves as a valuable building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the compound significantly affect its biological activity. Key findings include:
- Chloro Substituent : Increases anti-inflammatory effects through enhanced binding affinity to cyclooxygenase enzymes.
- Dimethoxymethyl Group : Improves solubility and bioavailability.
Biological Studies
The compound exhibits a range of biological activities, including:
- Anti-inflammatory Activity : Demonstrated efficacy in reducing inflammation markers.
- Antimicrobial Properties : Effective against various bacterial strains, including MRSA.
- Anticancer Potential : Exhibits cytotoxic effects on several cancer cell lines.
Case Studies on Biological Efficacy
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Effective against MRSA with MIC values ranging from 15.62 to 31.25 μmol/L. |
| Antiproliferative Activity | Varying GI50 values across different cancer cell lines, indicating structural modifications can enhance efficacy. |
Material Science Applications
The compound's unique structure makes it suitable for developing new materials with specific properties:
- Polymer Chemistry : Used in synthesizing polymers that require specific thermal or mechanical properties.
- Nanotechnology : Potential applications in creating nanomaterials due to its reactivity and ability to form stable complexes.
Mechanism of Action
The mechanism of action of 5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1305325-25-0)
- Key Features : This derivative incorporates bulky silyl-protecting groups (triisopropylsilyl and trimethylsilylethynyl) at positions 1 and 6, enhancing stability for synthetic intermediates.
- Physical Properties : Molecular weight = 405.124 g/mol, density = 1.0 g/cm³, boiling point = 400.5°C .
- Applications : Used in cross-coupling reactions for functionalizing the pyrrolopyridine core .
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5)
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 918515-16-9)
- Key Features : A chloro substituent at position 4 and an aldehyde group at position 3, enabling further functionalization (e.g., condensation reactions).
- Structural Similarity : 0.78 similarity score to the target compound .
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties of Selected Analogs
Research Findings and Limitations
- Gaps in Data : Direct studies on this compound are absent in the evidence, necessitating extrapolation from analogs.
- Contradictions : Silyl-protected analogs () prioritize stability over reactivity, whereas halogenated derivatives () emphasize functionalization.
- Future Directions : Exploration of the dimethoxymethyl group’s electronic effects on kinase inhibition or metabolic stability is warranted.
Biological Activity
5-Chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H11ClN2O
- Molecular Weight : 226.66 g/mol
- MDL Number : MFCD20487081
- PubChem ID : 329772330
Synthesis
The synthesis of this compound involves several chemical reactions that allow for the introduction of the chloro and dimethoxymethyl groups onto the pyrrolo[2,3-b]pyridine scaffold. Various methods have been explored to optimize yields and purity, including one-pot reactions and the use of different catalysts.
Biological Activity
Recent studies have highlighted the compound's broad spectrum of biological activities:
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. In vitro studies have reported IC50 values indicating potent inhibition comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies suggest that certain pyrrolo derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
3. Anticancer Potential
Preliminary investigations into the anticancer properties of pyrrolo derivatives indicate that they may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
Several case studies have been documented to illustrate the biological efficacy of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrrolo[2,3-b]pyridine framework significantly affect biological activity. Key findings include:
- Chloro Substituent : Enhances anti-inflammatory effects by increasing binding affinity to COX enzymes.
- Dimethoxymethyl Group : Contributes to improved solubility and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
